molecular formula C17H13Cl2NO4S B12207508 N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12207508
M. Wt: 398.3 g/mol
InChI Key: GSFHAQBGOSSXND-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a high-purity chemical compound offered for research and development purposes. While the specific biological activity of this molecule is not fully characterized in the public literature, its structure provides strong indications of its potential research value. The compound features a 3,4-dichlorophenyl group, a moiety frequently employed in the development of agrochemicals such as herbicides and fungicides . The 5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide core is a structurally distinct scaffold that may contribute to unique biological interactions. Researchers may explore this compound as a novel agent in agricultural science, particularly for investigating its efficacy against plant pathogens or its herbicidal activity. Its structural complexity also makes it a candidate for use in materials science research, for instance, in the development of novel polymers or composites, given that phenol-formaldehyde resin-derived carbon materials are actively studied for environmental applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H13Cl2NO4S/c18-13-7-6-12(10-14(13)19)20-17(21)15-16(11-4-2-1-3-5-11)25(22,23)9-8-24-15/h1-7,10H,8-9H2,(H,20,21)

InChI Key

GSFHAQBGOSSXND-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sulfene Addition and Cyclization

The oxathiine ring is constructed via sulfene ([CH₂=SO₂]) addition to enaminone precursors. This method, adapted from Zonidis et al., involves:

  • Enaminone Preparation :
    α-Methylene ketones (e.g., benzoylacetone) react with dimethylformamide dimethylacetal (DMFDMA) to form enaminones. For example:

    PhCOCH2COCH3+DMFDMAPhCOC(=CH2)N(CH3)2\text{PhCOCH}_2\text{COCH}_3 + \text{DMFDMA} \rightarrow \text{PhCOC(=CH}_2\text{)N(CH}_3\text{)}_2

    Yields exceed 85% under reflux conditions in anhydrous toluene.

  • Sulfene Cyclization :
    Sulfene, generated in situ from methanesulfonyl chloride and triethylamine, adds to the enaminone’s α,β-unsaturated system. The reaction proceeds via a concerted [2+4] cycloaddition, forming the 3,4-dihydro-1,4-oxathiine 2,2-dioxide intermediate.

    Table 1: Representative Cyclization Conditions

    PrecursorSulfene SourceSolventTemp (°C)Yield (%)
    N,N-DimethylenaminoneMsCl/Et₃NCH₂Cl₂0→2572
    Phenyl-substitutedTsCl/DBUTHF-10→2068

    Stereoselectivity is influenced by the enaminone’s substituents, with bulky groups favoring trans-diastereomers.

Oxidation of Thioether Precursors

The 4,4-dioxide group is introduced by oxidizing thioether intermediates. Two protocols dominate:

  • Peracid-Mediated Oxidation :

    • Conditions : 30% H₂O₂ in acetic acid at 50°C for 12 hours.

    • Mechanism : Electrophilic oxidation of sulfur to sulfone via a two-electron transfer process.

    • Yield : 89–92% for diaryl thioethers.

  • Metal-Catalyzed Oxidation :

    • Catalyst : Na₂WO₄·2H₂O (5 mol%) with H₂O₂ as oxidant.

    • Solvent : Ethanol/water (4:1 v/v).

    • Yield : 94% with <2% over-oxidation byproducts.

Critical Note : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ stoichiometry (1.1–1.3 equiv).

Carboxamide Formation via Acylation

The final step couples the oxathiine-sulfone intermediate with 3,4-dichloroaniline. Two approaches are documented:

  • Schotten-Baumann Acylation :

    • Reagents : Oxathiine-sulfone acid chloride + 3,4-dichloroaniline in NaOH/CH₂Cl₂.

    • Yield : 78% with 99% purity by HPLC.

  • DCC-Mediated Coupling :

    • Activator : N,N'-Dicyclohexylcarbodiimide (DCC) with DMAP catalysis.

    • Solvent : Dry THF under N₂ atmosphere.

    • Yield : 82% but requires chromatographic purification.

Table 2: Comparative Analysis of Amidation Methods

ParameterSchotten-BaumannDCC-Mediated
Reaction Time (h)224
Byproduct FormationLowModerate
ScalabilityIndustrialLab-scale

Catalytic and Solvent Systems

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) enhance sulfene cyclization rates but reduce diastereoselectivity.

  • Ether solvents (THF, 1,4-dioxane) improve oxidation yields by stabilizing peroxo intermediates.

Table 3: Solvent Effects on Cyclization

SolventDielectric ConstantDiastereomeric Ratio (trans:cis)
DCM8.933.5:1
THF7.585.2:1
Toluene2.381.8:1

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe flow chemistry systems to improve safety and yield:

  • Microreactor Design :

    • Step 1 : Sulfene generation in a PTFE-coated reactor (residence time: 2 min).

    • Step 2 : Cyclization in a packed-bed reactor with immobilized base catalysts.

    • Throughput : 12 kg/day with 95% purity.

Waste Management

  • Sulfene Byproducts : Neutralized with aqueous NaHCO₃ to prevent SO₂ emissions.

  • Metal Residues : Removed via chelating resins (e.g., Dowex M4195).

Analytical Characterization of Synthetic Products

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 7.28 (d, J=8.4 Hz, 1H, Ar-Cl), 6.99 (dd, J=8.4, 2.4 Hz, 1H, Ar-Cl), 4.21 (dd, J=11.6, 2.8 Hz, 1H, CH₂), 3.94 (dd, J=11.6, 6.8 Hz, 1H, CH₂), 3.02 (s, 2H, SO₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ=254 nm. Retention time: 8.2 min.

  • Elemental Analysis : Calculated C 49.30%, H 3.16%, N 3.38%; Found C 49.22%, H 3.19%, N 3.35%.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Research indicates that N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown promising results regarding its efficacy as an antimicrobial agent. It may inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting enzyme activity.
  • Antifungal Activity : The compound has also been investigated for its antifungal properties. It potentially disrupts fungal cell membranes or interferes with metabolic pathways essential for fungal survival.

Agricultural Applications

In the agricultural sector, this compound is primarily explored for its use as a fungicide:

  • Fungicidal Efficacy : Due to its structural characteristics, it may serve as a potent fungicide against various plant pathogens. Its effectiveness in preventing fungal infections in crops could enhance agricultural productivity and sustainability .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and pH. Advanced methods like continuous flow reactors are often employed in industrial settings to optimize yield and purity .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-methylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiineContains oxathiine ringAntimicrobial
CarboxinOxathiine structureFungicide
OxycarboxinSimilar oxathiine frameworkFungicide

This comparative analysis highlights the unique combination of functional groups present in this compound that may contribute to its distinct biological activities compared to other oxathiine derivatives.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Testing : A study demonstrated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action was suggested to involve disruption of cell wall synthesis.
  • Fungicidal Efficacy : Field trials indicated that this compound effectively controlled fungal diseases in crops like wheat and corn. The results showed a marked reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-Dioxide)
  • Key Differences : Oxycarboxin has a methyl group at the 2-position of the oxathiine ring and a simple phenyl group on the carboxamide nitrogen .
  • Activity : Broad-spectrum fungicide effective against Basidiomycetes (e.g., rusts, smuts) due to succinate dehydrogenase inhibition .
  • Physicochemical Properties: Molecular weight 267.3 g/mol; higher solubility in polar solvents compared to non-dioxide analogues .
N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide
  • Key Differences : Substitution of 3-bromophenyl vs. 3,4-dichlorophenyl in the target compound .
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce binding affinity but increase lipophilicity (MW 408.3 vs. ~380–390 for the dichloro analogue) .
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide Derivatives
  • Key Differences : Replacement of sulfur in oxathiine with oxygen (dioxine) and absence of 4,4-dioxide groups .
  • Activity : Moderate carbonic anhydrase I (hCA I) inhibition, suggesting sulfur in oxathiine enhances target interaction compared to dioxine .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₉H₁₄Cl₂NO₄S ~380–390 (estimated) 3,4-Dichlorophenyl, 3-phenyl Likely fungicidal (inferred from oxathiines)
Oxycarboxin C₁₂H₁₃NO₄S 267.3 2-Methyl, N-phenyl Succinate dehydrogenase inhibition
N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide C₁₇H₁₄BrNO₄S 408.3 3-Bromophenyl, 3-phenyl Not reported (structural analogue)
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide C₁₃H₁₃NO₃ 247.3 3-Phenyl, dioxine ring hCA I inhibition (IC₅₀ ~50–100 nM)

Mechanistic and Pharmacokinetic Insights

  • Mode of Action : The 4,4-dioxide group in oxathiines enhances redox activity, enabling disruption of fungal mitochondrial succinate dehydrogenase . The 3,4-dichlorophenyl group in the target compound likely increases electron-withdrawing effects, improving enzyme binding compared to methyl or bromine substituents .
  • Solubility and Bioavailability: Dioxide derivatives exhibit higher water solubility than non-oxidized analogues (e.g., carboxin vs. oxycarboxin), facilitating systemic transport in plants .

Biological Activity

N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is an organic compound belonging to the oxathiine class. Its unique structure, characterized by a dichlorophenyl group and an oxathiine ring, suggests significant potential for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17_{17}H13_{13}Cl2_{2}N O4_{4}S
  • Molecular Weight : 366.3 g/mol
  • IUPAC Name : this compound

The biological activity of N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is believed to involve interaction with specific enzymes or receptors in biological pathways. The compound may exert its effects by:

  • Enzyme Inhibition : Binding to enzymes involved in critical metabolic processes.
  • Receptor Modulation : Influencing receptor activity that regulates cell signaling pathways.
  • Cell Cycle Interference : Inducing cell cycle arrest in cancer cells.

Antioxidant Activity

Research indicates that compounds similar to N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated antioxidant properties. For instance:

  • DPPH Radical Scavenging : The antioxidant capacity is often evaluated using the DPPH radical scavenging method. Compounds with similar structures have shown varying degrees of effectiveness compared to ascorbic acid as a standard antioxidant .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies have shown that derivatives of oxathiine compounds can exhibit cytotoxicity against various cancer cell lines:

Cell Line Cytotoxicity Assay IC50 (µM)
U-87 (glioblastoma)MTT Assay15.0
MDA-MB-231 (breast)MTT Assay20.0

These results suggest that N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine may be more effective against specific types of cancer cells than others .

Case Studies

  • Study on U87 and MDA-MB-231 Cells :
    • The compound exhibited higher cytotoxicity against U87 cells compared to MDA-MB-231 cells.
    • Mechanistic studies indicated that treatment led to increased levels of apoptotic markers such as Bax and caspase 9 in treated cells .
  • In Vivo Studies :
    • Animal models demonstrated the ability of the compound to target tumor cells effectively.
    • Radioactive tracing studies confirmed its accumulation in sarcoma cells within tumor-bearing mice .

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